molecular formula C15H19F3N2O3 B6637419 2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone

2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone

Cat. No.: B6637419
M. Wt: 332.32 g/mol
InChI Key: QRHNMXSMJRJGSX-UHFFFAOYSA-N
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Description

2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone is a complex organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazine ring

Properties

IUPAC Name

2-hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3/c16-15(17,18)23-13-3-1-2-12(10-13)4-5-19-6-8-20(9-7-19)14(22)11-21/h1-3,10,21H,4-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHNMXSMJRJGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC(=CC=C2)OC(F)(F)F)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone typically involves multiple steps. One common route includes the reaction of 3-(trifluoromethoxy)benzyl chloride with piperazine under basic conditions to form the intermediate 1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone. This intermediate is then subjected to hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-oxo-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone.

    Reduction: Formation of 2-hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-[4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]ethanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Hydroxy-1-[4-[2-[3-(methoxy)phenyl]ethyl]piperazin-1-yl]ethanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

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